4-(4-BROMO-1H-INDOL-3-YL)BUTAN-2-ONE
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Overview
Description
4-(4-Bromo-1H-indol-3-yl)butan-2-one is an organic compound with the molecular formula C12H12BrNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 4-position of the indole ring and a butan-2-one side chain makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-indol-3-yl)butan-2-one typically involves the bromination of indole derivatives followed by the introduction of the butan-2-one side chain. One common method involves the bromination of 1H-indole at the 4-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 4-bromo-1H-indole is then subjected to a Friedel-Crafts acylation reaction with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-indol-3-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The butan-2-one side chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the butan-2-one side chain can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4-(4-Bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and selectivity towards biological targets. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: A similar compound without the bromine atom, used in similar research applications.
4-(5-Bromo-1H-indol-3-yl)butan-2-one: A positional isomer with the bromine atom at the 5-position.
4-(4-Bromo-1H-indol-1-yl)butan-1-ol: A related compound with a hydroxyl group instead of a carbonyl group in the side chain .
Uniqueness
4-(4-Bromo-1H-indol-3-yl)butan-2-one is unique due to the specific positioning of the bromine atom and the butan-2-one side chain, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research fields .
Properties
IUPAC Name |
4-(4-bromo-1H-indol-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRYMDHMHTBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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